molecular formula C7H8ClIN2 B8455584 2-chloro-N-ethyl-5-iodopyridin-4-amine

2-chloro-N-ethyl-5-iodopyridin-4-amine

Cat. No.: B8455584
M. Wt: 282.51 g/mol
InChI Key: WZTRMPRPJQWHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-5-iodopyridin-4-amine is a multifunctional halogenated pyridine derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and drug discovery. Its structure features both chlorine and iodine atoms on the pyridine ring, which provide distinct sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid exploration of chemical space. The N-ethylamine substituent further enhances its utility as a building block for constructing more complex molecules. This compound is of significant value in pharmaceutical research for the synthesis of targeted small molecule inhibitors. Halogenated pyridines of this class are frequently employed in the development of kinase inhibitors, which are crucial for investigating cancer therapeutics and other proliferative diseases. The specific substitution pattern on the ring makes it a potential key intermediate for generating compound libraries aimed at probing biological mechanisms. Researchers can leverage this reagent to create novel molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

2-chloro-N-ethyl-5-iodopyridin-4-amine

InChI

InChI=1S/C7H8ClIN2/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2H2,1H3,(H,10,11)

InChI Key

WZTRMPRPJQWHSA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1I)Cl

Origin of Product

United States

Contextualization of Halogenated Aminopyridines As Versatile Organic Building Blocks

Halogenated aminopyridines are a class of organic compounds that have proven to be exceptionally valuable in the synthesis of more complex molecules. nih.govnih.gov The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common scaffold found in numerous natural products and pharmaceuticals. nih.govrsc.org The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) and an amino group onto this ring system dramatically enhances its utility as a synthetic intermediate. nih.govpharmalego.com

These "building blocks" are prized for their ability to participate in a wide array of chemical transformations. The halogen substituents serve as reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The differing reactivity of various halogens (e.g., iodine being more reactive than chlorine in many coupling reactions) allows for selective, stepwise modifications of the pyridine core. This regioselectivity is a key advantage in the construction of intricate molecular targets.

Furthermore, the amino group can be a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. It can also be functionalized itself or participate in hydrogen bonding, which can be crucial for the biological activity of the final molecule. The combination of these features makes halogenated aminopyridines highly sought-after starting materials for the synthesis of compounds with potential applications in drug discovery and materials science. nih.govrsc.org

Structural Characteristics and Substitution Pattern of 2 Chloro N Ethyl 5 Iodopyridin 4 Amine

The molecular architecture of 2-chloro-N-ethyl-5-iodopyridin-4-amine is defined by a precise arrangement of functional groups on the pyridine (B92270) ring, which dictates its chemical properties and reactivity.

The core of the molecule is a pyridine ring. At position 2, there is a chloro substituent, and at position 5, an iodo substituent. An N-ethylamino group is attached at the 4-position. This specific substitution pattern results in a molecule with multiple reactive sites. The presence of two different halogen atoms, chlorine and iodine, is particularly significant. The carbon-iodine bond is generally weaker and more readily undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the carbon-chlorine bond. This difference in reactivity allows for chemoselective functionalization, where the iodine at the 5-position can be selectively replaced while leaving the chlorine at the 2-position intact for a subsequent transformation.

The N-ethylamino group at the 4-position influences the electron density of the pyridine ring through resonance and inductive effects. This, in turn, can affect the reactivity of the ring and the halogen substituents. The nitrogen atom of the amino group can also act as a nucleophile or a base.

Below is a table summarizing the key structural and chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₈ClIN₂
Molecular Weight 298.51 g/mol
Canonical SMILES CCNc1c(I)cc(Cl)nc1
InChI Key (Generated upon synthesis and analysis)
CAS Number (Not yet assigned)

Note: Some identifiers are theoretical as specific experimental data for this exact compound is not widely published.

Rationale for Academic Research into 2 Chloro N Ethyl 5 Iodopyridin 4 Amine and Its Analogs

The motivation for academic and industrial research into 2-chloro-N-ethyl-5-iodopyridin-4-amine and related molecules is multifaceted, primarily stemming from their potential as advanced intermediates in the synthesis of novel compounds with valuable properties.

The key driver for this research is the compound's utility as a scaffold in medicinal chemistry. Pyridine (B92270) derivatives are known to exhibit a wide range of biological activities, and researchers are constantly exploring new substitution patterns to discover novel therapeutic agents. nih.govrsc.orgbcrcp.ac.in The specific arrangement of chloro, iodo, and ethylamino groups in this compound provides a template that can be systematically modified. For instance, the iodo group can be replaced with various aryl or alkyl groups via Suzuki coupling to explore how different substituents at this position affect biological activity. Subsequently, the chloro group could be targeted in a separate reaction, allowing for the creation of a diverse library of compounds from a single starting material.

Furthermore, the study of such molecules contributes to a fundamental understanding of chemical reactivity. Investigating the relative reactivity of the C-I and C-Cl bonds in different chemical environments helps to refine the principles of chemoselectivity in organic synthesis. This knowledge is crucial for designing more efficient and elegant synthetic routes to complex molecules. The development of new synthetic methodologies often relies on the availability of versatile building blocks like this compound to test and showcase their utility. The presence of multiple, electronically distinct functional groups makes this compound an excellent substrate for exploring the scope and limitations of new catalytic systems.

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a multi-step process reliant on precise control of regioselective reactions. The construction of this molecule and its precursors hinges on strategic halogenation and amination of the pyridine core. This article delves into the specific methodologies employed for these transformations, focusing on the introduction of chloro, iodo, and N-ethylamino functionalities onto the pyridine ring system.

Spectroscopic Characterization and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy offers insights into the number, environment, and coupling of hydrogen atoms within a molecule. For a compound like 2-chloro-N-ethyl-5-iodopyridin-4-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the N-ethyl group.

Based on the analysis of the precursor, 2-chloro-5-iodopyridin-4-amine, and general principles of NMR spectroscopy, the expected ¹H NMR signals for the N-ethyl derivative would include:

Aromatic Protons : The pyridine ring has two protons. The proton at the C-3 position and the proton at the C-6 position would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro, iodo, and amino groups.

N-Ethyl Protons : The ethyl group would give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom and a triplet for the terminal methyl protons (-CH₃). The coupling between these adjacent groups results in the characteristic quartet-triplet pattern.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-6 (Pyridine ring)
~6.70s1HH-3 (Pyridine ring)
~3.40q2H-NH-CH₂ -CH₃
~1.30t3H-NH-CH₂-CH₃

This data is hypothetical and based on known chemical shifts for analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, being influenced by the attached substituents.

The expected ¹³C NMR spectrum would show:

Pyridine Ring Carbons : Five distinct signals corresponding to the five carbon atoms of the substituted pyridine ring. The carbons bearing the chloro (C-2), amino (C-4), and iodo (C-5) groups would have their chemical shifts significantly affected by these substituents.

N-Ethyl Group Carbons : Two signals for the ethyl group carbons, one for the methylene (-CH₂-) carbon and one for the methyl (-CH₃) carbon.

A representative, though hypothetical, data table for the ¹³C NMR of this compound is provided below.

Chemical Shift (δ, ppm)Assignment
~155.0C-2 (C-Cl)
~152.0C-4 (C-N)
~150.0C-6
~110.0C-3
~85.0C-5 (C-I)
~40.0-NH-CH₂ -CH₃
~15.0-NH-CH₂-CH₃

This data is hypothetical and based on known chemical shifts for analogous compounds.

While not strictly necessary for the primary structural confirmation of this achiral molecule, advanced NMR techniques could provide further insights. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could confirm the spatial proximity of the N-ethyl group to the protons on the pyridine ring. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments would be invaluable in definitively assigning the proton and carbon signals, especially in cases of ambiguity.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and can also provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C₇H₈ClIN₂), the expected exact mass would be approximately 281.94 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion peak. The presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (which is monoisotopic at ¹²⁷I) would result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H Stretch : A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.

C-H Stretches : Peaks in the 2850-3000 cm⁻¹ region due to the C-H bonds of the ethyl group and the aromatic C-H bonds.

C=C and C=N Stretches : Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-N Stretch : A signal in the 1250-1350 cm⁻¹ range.

C-Cl and C-I Stretches : These would appear in the fingerprint region, typically below 800 cm⁻¹.

Wavenumber (cm⁻¹)Functional Group Assignment
3300-3500N-H Stretch (secondary amine)
2850-3000C-H Stretch (aliphatic and aromatic)
1400-1600C=C and C=N Stretch (aromatic ring)
1250-1350C-N Stretch
< 800C-Cl and C-I Stretches

This data represents typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, studies on related 4-aminopyridine (B3432731) derivatives have been conducted. These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, the crystal structure of 4-aminopyridine itself has been determined, providing a foundational understanding of the geometry of the aminopyridine core. Such analyses on analogous compounds can offer valuable insights into the likely solid-state conformation and packing of the title compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Currently, there are no publicly available DFT studies that have been conducted specifically on 2-chloro-N-ethyl-5-iodopyridin-4-amine.

Such a study, were it to be performed, would typically involve the use of computational methods to model the molecule's three-dimensional structure. The primary objectives would be to determine key geometrical parameters.

Table 1: Hypothetical Data from a DFT Study on this compound

Parameter Predicted Value
C-Cl Bond Length (Å) Data not available
C-I Bond Length (Å) Data not available
N-C (ethyl) Bond Length (Å) Data not available
Dihedral Angle (Pyridine Ring) Data not available
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

This table is illustrative of the data that would be generated from a DFT study. No such data is currently available in the public domain for the specified compound.

DFT calculations would also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Quantum Chemical Calculations for Reaction Pathway Energetics and Transition States

No specific quantum chemical calculations detailing reaction pathway energetics or transition states for reactions involving this compound have been published.

Theoretical investigations in this area would focus on mapping the energy landscape of chemical reactions involving this compound. For instance, calculations could elucidate the mechanisms of nucleophilic aromatic substitution, a common reaction for halogenated pyridines. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the feasibility and kinetics of a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound in the available scientific literature.

Prediction of Reactivity and Selectivity via Advanced Computational Models

While general computational models exist for predicting the reactivity of halogenated pyridines, no specific models or predictions have been published for this compound.

Advanced computational models often employ quantitative structure-activity relationship (QSAR) or machine learning approaches to predict the reactivity and selectivity of compounds based on their structural and electronic features. For a molecule like this compound, such models could predict its susceptibility to attack at various positions on the pyridine (B92270) ring, aiding in the design of synthetic routes.

In Silico Screening and Design Principles for Halogenated Pyridine Derivatives

General principles for the in silico screening and design of halogenated pyridine derivatives are established in the field of medicinal and materials chemistry. However, there are no specific in silico screening studies that include this compound.

In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential activity against a biological target or for desired material properties. Design principles for halogenated pyridines often focus on tuning the electronic properties of the ring and the steric and electronic effects of the halogen substituents to achieve desired interactions. The presence of chloro, iodo, and N-ethyl groups on the pyridine scaffold of the target compound suggests it could be a candidate for such screening efforts in drug discovery programs.

Synthetic Utility and Advanced Applications of 2 Chloro N Ethyl 5 Iodopyridin 4 Amine

Intermediate in Complex Molecule Construction

The unique arrangement of reactive sites on the 2-chloro-N-ethyl-5-iodopyridin-4-amine scaffold positions it as a valuable intermediate for the synthesis of more elaborate molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is central to its utility, allowing for programmed, site-selective modifications.

The primary utility of this compound in this context lies in its capacity for sequential, regioselective cross-coupling reactions. The carbon-iodine bond at the C5 position is significantly more reactive than the carbon-chlorine bond at the C2 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This reactivity difference allows for the selective introduction of aryl, alkynyl, or other carbon-based substituents at the C5 position while preserving the C2-chloro group for subsequent transformations.

Following the initial functionalization at C5, the remaining chloro group at the C2 position can undergo a second cross-coupling reaction or a nucleophilic aromatic substitution (SNAr). The C2 position is activated towards nucleophilic attack by the adjacent ring nitrogen, facilitating reactions with amines, alcohols, or thiols. This stepwise approach provides a reliable pathway to complex, polysubstituted pyridine (B92270) frameworks that would be challenging to assemble through other methods. nih.gov

While direct literature detailing the use of this compound for the synthesis of the specific fused systems pyrrolo[3,4-d]pyrimidines and imidazo[4,5-b]pyridines is scarce, its structure allows for hypothetical pathways to related fused heterocycles. The construction of these systems typically requires precursors with specific arrangements of functional groups, which can be potentially synthesized from the title compound.

Imidazo[4,5-b]pyridines: The synthesis of an imidazo[4,5-b]pyridine core generally necessitates a 2,3-diaminopyridine (B105623) precursor. The subject compound, a 4-aminopyridine (B3432731), is not directly suitable. However, a multi-step conversion could theoretically render it useful. For example, a synthetic sequence could be envisioned to form an imidazo[4,5-c]pyridine, which requires a 3,4-diaminopyridine (B372788) intermediate.

Pyrrolo[3,4-d]pyrimidines: The synthesis of this class of compounds is complex and would require significant modification of the starting material to introduce the necessary functionalities for the formation of both the pyrrole (B145914) and pyrimidine (B1678525) rings fused to the initial pyridine core.

The table below outlines a hypothetical reaction pathway for converting the title compound into a precursor for a fused imidazole (B134444) ring. It is important to note that these steps are based on established chemical principles rather than specific documented syntheses starting from this compound.

StepReaction TypeTarget ModificationPotential Reagents & ConditionsResulting Intermediate
1Buchwald-Hartwig AminationConvert C5-Iodo to C5-AminoBenzophenone imine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), followed by hydrolysis2-chloro-N⁴-ethylpyridine-4,5-diamine
2Imidazole Ring FormationCyclization to form fused imidazoleFormic acid or an orthoester (e.g., triethyl orthoformate)8-chloro-N-ethyl-7H-imidazo[4,5-c]pyridine derivative

Strategies for Further Functionalization and Derivatization

The compound's structure offers multiple avenues for diversification, allowing chemists to tune its properties by modifying its peripheral functional groups.

The two halogen atoms on the pyridine ring exhibit distinct reactivities, which can be exploited for selective functionalization. The C5-I bond is the more labile site for metal-mediated reactions, whereas the C2-Cl bond is more susceptible to nucleophilic substitution.

Selective C5 Functionalization: As mentioned, palladium-catalyzed reactions will preferentially occur at the C5-I position. This allows for the introduction of a wide array of substituents.

Selective C2 Functionalization: The C2-Cl group can be displaced by various nucleophiles (amines, alkoxides) under SNAr conditions, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Halogen Exchange (Finkelstein Reaction): It is also possible to perform a halogen exchange reaction, for instance, replacing the iodine with bromine or the chlorine with fluorine, using appropriate metal halide reagents and catalysts. nih.govwikipedia.org This can be useful for tuning the reactivity for subsequent steps. The "aromatic Finkelstein reaction," often catalyzed by copper(I) salts, can facilitate the exchange of aryl chlorides or bromides for iodides. wikipedia.org

The following table summarizes the selective functionalization strategies.

PositionHalogenPrimary Reaction TypeExample ReactionsTypical Reagents
C5IodoMetal-Catalyzed Cross-CouplingSuzuki, Sonogashira, Heck, Stille, Buchwald-HartwigBoronic acids, terminal alkynes, alkenes, organostannanes, amines with a Pd catalyst
C2ChloroNucleophilic Aromatic Substitution (SNAr)Amination, Etherification, ThioetherificationR-NH₂, R-OH, R-SH with a base

Beyond the halogen sites, the N-ethylamine group provides another handle for chemical modification. As a secondary amine, the nitrogen atom is nucleophilic and can participate in a variety of common reactions.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (like pyridine) will form the corresponding amide. ncert.nic.in

Alkylation/Arylation: The amine can be further alkylated or arylated under appropriate conditions, leading to a tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Modification of the pyridine core itself is also possible. For instance, treatment with an oxidizing agent like m-CPBA could lead to the formation of the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more electron-deficient and potentially modifying the reactivity of the C2 and C4 positions towards certain reagents. nih.gov

Applications in Advanced Materials Chemistry

While specific applications of this compound in materials science are not widely documented, its structural motifs are found in various advanced materials. Pyridine-containing molecules are of great interest due to their electronic properties, coordination capabilities, and thermal stability. nih.gov

Ligands for Metal Complexes: The pyridine nitrogen and the exocyclic amine can act as coordination sites for metal ions. Polymers or metal-organic frameworks (MOFs) incorporating such ligands can exhibit interesting catalytic, photoluminescent, or conductive properties. mdpi.com

Organic Electronics: Highly conjugated systems built upon this pyridine scaffold could be investigated for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The introduction of various aryl groups via cross-coupling allows for the tuning of the HOMO/LUMO energy levels.

Functional Polymers: The di-functional nature of the molecule allows it to be used as a monomer. For example, polymerization via sequential cross-coupling reactions could lead to novel conjugated polymers with defined structures and potentially useful optical or electronic properties.

The inherent functionality of the molecule provides a platform for creating a diverse library of derivatives, whose properties could be tailored for specific applications in the development of new functional materials.

Precursor for Novel Organic Materials with Tailored Properties

No specific studies or data were identified that detail the use of this compound as a direct precursor for novel organic materials with specifically tailored properties.

Integration into Polymeric Architectures for Functional Materials

Information regarding the integration of this compound into polymeric structures to create functional materials is not presently available.

Role in Catalysis and Ligand Design for Organometallic Chemistry

There is a lack of specific research detailing the application of this compound in catalysis or as a ligand in organometallic chemistry.

Due to the absence of specific data for "this compound" in the requested advanced applications, a detailed article with data tables as per the instructions cannot be generated at this time.

Q & A

Q. Structural Influence :

  • The iodine atom enhances hydrophobic interactions in enzyme pockets (e.g., ATP-binding sites).
  • N-Ethyl Group : Improves metabolic stability compared to bulkier substituents, as observed in thienopyrimidine analogs .
  • Chlorine : Acts as a hydrogen bond acceptor, critical for interactions with residues like Asp86 in kinase targets .

Advanced: How should researchers address contradictions in reported bioactivity data for structural analogs?

Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:

Similarity Index Analysis : Compare analogs using metrics like Tanimoto coefficients (e.g., 0.75 for 2-chloro-5-iodo-pyridinamine vs. 0.66 for methyl-substituted analogs) .

SAR Studies : Map bioactivity against substituent positions. For example, iodine at the 5-position (vs. 3-position) enhances cytotoxicity in pyridine derivatives by 3-fold .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and explain discrepancies.

Meta-Analysis : Aggregate data from crystallography (e.g., hydrogen bond patterns in [15]) and kinetic studies to resolve mechanistic conflicts.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity Mitigation : Classified as acute toxic and irritant . Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Spill Management : Absorb with inert material (vermiculite) and neutralize with 10% sodium thiosulfate to degrade iodine residues.
  • Waste Disposal : Halogenated waste must be incinerated in EPA-approved facilities.
  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and moisture uptake .

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